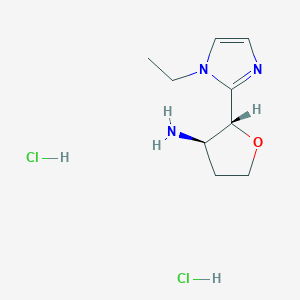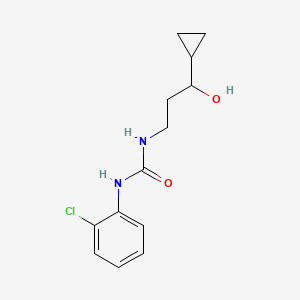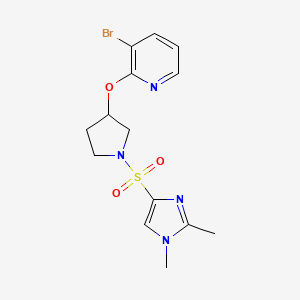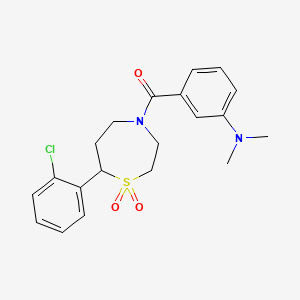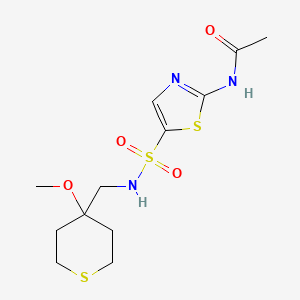
N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound is synthesized using a two-step synthetic procedure starting from commercially available sulfathiazole . The exact synthesis process of this specific compound is not detailed in the available resources.Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against A549 and NIH/3T3 cell lines by MTT assay, matrix metalloproteinase-9 (MMP-9), and cathepsin inhibition tests . The exact chemical reactions involving this compound are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Structural and Biological Insights
Research on structurally related sulfonamide compounds provides insights into their potential applications. For instance, methazolamide, a derivative of sulfonamide, has been studied for its inhibitory action on carbonic anhydrase, highlighting the significance of sulfonamide derivatives in enzyme inhibition (Alzuet, Ferrer, Borrás, & Solans, 1992). Such inhibitors have potential applications in medical research, including the treatment of glaucoma, epilepsy, and certain types of edema.
Chemical Modifications and Biological Activities
Modifications of biologically active amides with fluorine-containing heterocycles, based on the acetazolamide structure, demonstrate an approach to enhancing biological activity and developing new therapeutic agents (Sokolov & Aksinenko, 2012). This research direction indicates the versatility of sulfonamide derivatives in drug design and development.
Synthesis and Evaluation as Antimicrobial Agents
The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety reveal the broad spectrum of biological activities associated with these compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Such studies are crucial for discovering new antimicrobial agents in response to the growing challenge of antibiotic resistance.
Glutaminase Inhibition for Cancer Therapy
The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlight the role of sulfonamide derivatives in cancer research (Shukla et al., 2012). Glutaminase is a key enzyme in cancer metabolism, and its inhibition is a promising strategy for cancer therapy.
Wirkmechanismus
Target of Action
The primary targets of this compound are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the PI3K pathway, leading to changes in the cellular processes controlled by this pathway .
Biochemical Pathways
The affected pathway is the PI3K pathway . This pathway is responsible for the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule . The disruption of this pathway can have downstream effects on a variety of cellular processes, including cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles, and they are typically metabolized by the liver . The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific cell type and the status of the PI3K pathway within those cells . In general, inhibition of the PI3K pathway can lead to decreased cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs could potentially affect the compound’s metabolism and excretion, thereby altering its efficacy .
Safety and Hazards
The safety and hazards associated with the compound are not specified in the available resources. It’s important to note that the compound is not intended for human or veterinary use and is available for research use only.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[(4-methoxythian-4-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S3/c1-9(16)15-11-13-7-10(21-11)22(17,18)14-8-12(19-2)3-5-20-6-4-12/h7,14H,3-6,8H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUKFJRTVYBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclobutyl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2884660.png)
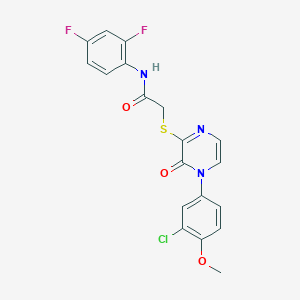
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)

